![molecular formula C13H28Cl2N2 B1455654 4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1220020-83-6](/img/structure/B1455654.png)
4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
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Overview
Description
“4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It is used for pharmaceutical testing . Its derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant area of research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A specific synthesis method for a similar compound involves the use of magnesium, iodine, THF, 1,2-dibromoethane, and 4-chloro-N-methylpiperidine .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 28 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The average mass is 283.281 Da, and the monoisotopic mass is 282.162964 Da .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and have been extensively studied . For instance, a similar compound’s reaction involves adding magnesium and a small amount of iodine into the reaction flask under nitrogen protection .Mechanism of Action
While the specific mechanism of action for “4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride” is not mentioned in the search results, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating their broad range of biological activities .
properties
IUPAC Name |
4-methyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-4-8-15(9-5-12)10-6-13-3-2-7-14-11-13;;/h12-14H,2-11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSQSDXKTMGBMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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